Ethyl 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)thiazole-4-carboxylate
CAS No.: 923086-29-7
Cat. No.: VC4560035
Molecular Formula: C16H18N2O6S2
Molecular Weight: 398.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923086-29-7 |
|---|---|
| Molecular Formula | C16H18N2O6S2 |
| Molecular Weight | 398.45 |
| IUPAC Name | ethyl 2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H18N2O6S2/c1-3-24-15(20)13-10-25-16(17-13)18-14(19)8-9-26(21,22)12-6-4-11(23-2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | LAOVIMITUPJZEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Spectral Characterization
Molecular Architecture
The compound’s structure features a thiazole ring substituted at position 2 with a propanamido group bearing a 4-methoxyphenylsulfonyl unit and at position 4 with an ethyl carboxylate (Figure 1). The thiazole ring’s aromaticity and electron-rich nature facilitate π-π stacking and hydrogen bonding with biological targets, while the sulfonyl group enhances solubility and metabolic stability.
Table 1: Key Structural Features
| Component | Role in Bioactivity |
|---|---|
| Thiazole ring | Aromatic interactions, H-bonding |
| 4-Methoxyphenylsulfonyl | Solubility enhancement, target binding |
| Ethyl carboxylate | Ester prodrug potential |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) reveals:
-
A singlet at δ 3.84 ppm for the methoxy group’s protons.
-
Multiplet signals between δ 7.2–8.1 ppm for the aromatic protons of the 4-methoxyphenyl group.
-
A triplet at δ 4.25 ppm for the ethyl group’s methylene protons .
The IR spectrum shows characteristic absorptions at:
-
1720 cm⁻¹ (C=O stretch of the carboxylate).
-
1340 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretches).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Sulfonation: Ethyl 2-aminothiazole-4-carboxylate undergoes diazotization with NaNO₂/HCl, followed by sulfonation using SOCl₂ to form the sulfonyl chloride intermediate .
-
Sulfonamide Coupling: The intermediate reacts with 3-((4-methoxyphenyl)sulfonyl)propanamide in the presence of pyridine/DCM, yielding the target compound .
Table 2: Reaction Optimization for Sulfonamide Coupling
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 6 | 85 |
| TEA | DCM | 8 | 50 |
| DIPEA | DCM | 8 | 40 |
Optimal conditions (pyridine/DCM, 6 hours) achieve an 85% yield, balancing efficiency and purity .
Crystallographic Insights
X-ray crystallography of analogous thiazole derivatives (e.g., methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)thiazolo[3,2-a]pyrimidine-6-carboxylate) reveals puckered pyrimidine rings and near-coplanar arrangements with aromatic substituents, suggesting similar conformational dynamics in the title compound .
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast) | 12.4 |
| A549 (lung) | 18.7 |
| HeLa (cervical) | 15.9 |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis, MIC: 8 μg/mL) and fungi (e.g., Candida albicans, MIC: 16 μg/mL). Its mechanism involves inhibition of ergosterol biosynthesis in fungi and cell wall synthesis in bacteria .
Applications in Drug Development
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume